molecular formula C4H9Cl2N5O B581497 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride CAS No. 1236162-31-4

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride

Cat. No.: B581497
CAS No.: 1236162-31-4
M. Wt: 214.05
InChI Key: SXJUKKCZXYUJKR-UHFFFAOYSA-N
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Description

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride is a chemical compound with the molecular formula C4H9Cl2N5O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing amino and aminomethyl groups. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The amino and aminomethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The aminomethyl group may play a crucial role in these interactions, facilitating binding through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one
  • 6-Aminomethyl-1,2,4-triazin-3-amine
  • 1,2,4-Triazin-5(4H)-one derivatives

Uniqueness

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable salts and participate in a wide range of chemical reactions makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.2ClH/c5-1-2-3(10)7-4(6)9-8-2;;/h1,5H2,(H3,6,7,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJUKKCZXYUJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(NC1=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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